METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the 3,4-dichlorophenyl group and the 4-nitrophenoxyacetyl group. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-(3,4-DICHLOROPHENYL)-2-AMINO-3-THIOPHENECARBOXYLATE: A similar compound with an amino group instead of the nitrophenoxyacetyl group.
METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE: A derivative with a methoxy group instead of a nitro group.
Uniqueness
The uniqueness of METHYL 4-(3,4-DICHLOROPHENYL)-2-{[2-(4-NITROPHENOXY)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenoxyacetyl group, in particular, may enhance its biological activity and specificity for certain targets.
Properties
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O6S/c1-29-20(26)18-14(11-2-7-15(21)16(22)8-11)10-31-19(18)23-17(25)9-30-13-5-3-12(4-6-13)24(27)28/h2-8,10H,9H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXPBZEDZGMRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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